4-Amino-3-(4-isopropoxyphenyl)butanoic acid

説明

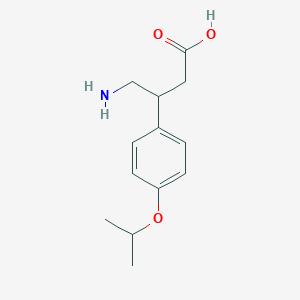

4-Amino-3-(4-isopropoxyphenyl)butanoic acid is a synthetic amino acid derivative characterized by a phenyl ring substituted with an isopropoxy group at the para position and an aminomethyl side chain at the beta position of the butanoic acid backbone. The isopropoxy substituent introduces steric bulk and increased lipophilicity compared to smaller groups like chlorine or fluorine, which may influence solubility, metabolic stability, and receptor binding kinetics.

特性

分子式 |

C13H19NO3 |

|---|---|

分子量 |

237.29 g/mol |

IUPAC名 |

4-amino-3-(4-propan-2-yloxyphenyl)butanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-9(2)17-12-5-3-10(4-6-12)11(8-14)7-13(15)16/h3-6,9,11H,7-8,14H2,1-2H3,(H,15,16) |

InChIキー |

MFRQZADMWITLAG-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)CN |

製品の起源 |

United States |

準備方法

The synthesis of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes organoboron reagents under mild and functional group-tolerant conditions . The preparation of these reagents and their application in the Suzuki–Miyaura coupling are well-documented .

化学反応の分析

4-Amino-3-(4-isopropoxyphenyl)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-Amino-3-(4-isopropoxyphenyl)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds . Its unique reactivity also makes it valuable for industrial applications, such as the production of specialty chemicals .

作用機序

The mechanism of action of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its reactivity and ability to form stable bonds with other molecules are key factors in its mechanism of action .

類似化合物との比較

Key Observations :

- Lipophilicity : The isopropoxy group confers higher lipophilicity than chloro, methyl, or fluoro substituents, likely reducing aqueous solubility .

- Stereochemistry : Enantiomeric purity critically impacts activity. For example, the R-enantiomer of baclofen is the pharmacologically active form , and fluorinated analogs also show enantiomer-specific effects .

Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)

- Mechanism : Potent GABAB receptor agonist; binds stereospecifically to presynaptic receptors, inhibiting neurotransmitter release .

- Clinical Use : Treatment of spasticity and alcohol use disorder .

- Solubility : Moderately soluble in water (~3 mg/mL), with solubility influenced by pH and crystal polymorphism .

4-Amino-3-(4-fluorophenyl)butanoic Acid

4-Amino-3-(2-thienyl)butanoic Acid

This compound

- Hypothetical Activity : The isopropoxy group’s steric bulk may hinder receptor binding compared to smaller substituents (e.g., Cl, F). However, its lipophilicity could enhance blood-brain barrier penetration .

生物活性

4-Amino-3-(4-isopropoxyphenyl)butanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a para-isopropoxyphenyl moiety, contributing to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the GABAergic system. The compound may act as an inhibitor of GABA uptake, thereby enhancing GABAergic signaling in the central nervous system. This mechanism is crucial for managing conditions such as anxiety and neuropathic pain.

Key Interactions

- GABA Receptors : The compound interacts with GABA receptors, modulating neurotransmission and potentially offering therapeutic benefits for neurological disorders.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering their conformation and function.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Neuroactivity : Studies indicate that the compound enhances inhibitory neurotransmission by increasing GABAergic signaling. This effect is significant in managing anxiety and seizure disorders.

- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative properties against certain cancer cell lines. Its structural similarities to other known inhibitors suggest potential applications in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。